molecular formula C15H16O3 B5519880 4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one

4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5519880
M. Wt: 244.28 g/mol
InChI Key: WXJFUBCWPUPQPP-UHFFFAOYSA-N
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Description

4-Phenoxy-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic lactone characterized by a 1-oxaspiro[4.5]dec-3-en-2-one core substituted with a phenoxy group at the 4-position. The spiro architecture confers conformational rigidity, which can enhance binding specificity to biological targets.

Properties

IUPAC Name

4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14-11-13(17-12-7-3-1-4-8-12)15(18-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFUBCWPUPQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1-Oxaspiro[4.5]dec-3-en-2-one Derivatives

Compound Name Substituents (Position) Core Structure Molecular Weight (g/mol) XLogP3 Key Functional Groups
4-Phenoxy-1-oxaspiro[4.5]dec-3-en-2-one Phenoxy (4) Oxaspiro ~290* ~3.5† Ether, lactone
4-Benzyloxy-3-(2,4-dichlorophenyl)- derivative Benzyloxy (4), 2,4-dichlorophenyl (3) Oxaspiro 438.71‡ N/A Ether, dichlorophenyl, lactone
4-[(4-Chlorophenyl)-hydroxymethyl]-3-methyl Chlorophenyl hydroxymethyl (4), methyl (3) Oxaspiro 306.78 3.2 Hydroxymethyl, chlorophenyl
Spirotetramat Enol Metabolite 2,5-Dimethylphenyl (3), hydroxy (4) Azaspiro (1-aza) 335.38 N/A Hydroxy, methylphenyl
3-(2,4-Dichlorophenyl)-4-hydroxy derivative 2,4-Dichlorophenyl (3), hydroxy (4) Oxaspiro 327.18 N/A Hydroxy, dichlorophenyl

*Estimated based on structural similarity.
†Predicted based on substituent contributions.
‡From crystal data in .

Key Observations :

  • Substituent Effects: Phenoxy and benzyloxy groups enhance lipophilicity (higher XLogP3), while hydroxymethyl or hydroxy groups increase polarity, affecting solubility and bioavailability .

Table 2: Functional and Regulatory Profiles

Compound Primary Use/Activity Endocrine Disruption Potential Regulatory Status Toxicity Profile (GHS)
This compound Likely agrochemical (inference) Not expected Data gap in residue studies No direct data; stable under hydrolysis
Spirotetramat Enol Metabolite Insecticide metabolite Not reported Regulated residue limits in food Low fat-solubility
4-[(6-Chloro-2-pyridyl)methoxy] derivative Agrochemical candidate N/A Monoclinic crystal structure No direct data
3-(2,4-Dichlorophenyl)-4-hydroxy derivative Research chemical N/A Classified as acute toxicity (Category 4) Skin/eye irritant

Key Findings :

  • Agrochemical Relevance: Spirotetramat’s azaspiro derivatives are widely used as systemic insecticides, with metabolites monitored for environmental persistence .
  • Toxicity : Chlorinated derivatives (e.g., ) show higher acute toxicity, while hydroxy-substituted compounds may pose irritant risks.

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